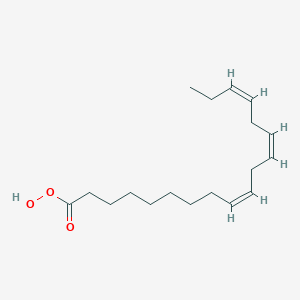
13-Hydroperoxylinolenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroperoxylinolenic acid (13-HPLA) is a polyunsaturated fatty acid that is produced by the oxidative metabolism of linolenic acid. It is an important intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a critical role in plant growth, development, and defense against biotic and abiotic stresses. 13-HPLA has also been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for therapeutic applications.
Applications De Recherche Scientifique
13-Hydroperoxylinolenic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also has anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, 13-Hydroperoxylinolenic acid has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Mécanisme D'action
The mechanism of action of 13-Hydroperoxylinolenic acid involves its interaction with various signaling pathways in the cell. It has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a critical role in the regulation of inflammation and cell survival. It also activates the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates lipid metabolism and glucose homeostasis. Furthermore, 13-Hydroperoxylinolenic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
13-Hydroperoxylinolenic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also increases the levels of anti-inflammatory cytokines such as interleukin-10. In addition, 13-Hydroperoxylinolenic acid has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. It also reduces oxidative stress by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 13-Hydroperoxylinolenic acid in lab experiments is its availability. It can be easily synthesized from linolenic acid, which is a commonly available plant oil. Another advantage is its stability, which allows for long-term storage and transportation. However, one of the limitations of using 13-Hydroperoxylinolenic acid in lab experiments is its low solubility in water, which can make it difficult to work with. Another limitation is its potential toxicity at high concentrations, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research on 13-Hydroperoxylinolenic acid. One direction is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with various signaling pathways in the cell. Furthermore, future research could focus on developing new synthesis methods for 13-Hydroperoxylinolenic acid that are more efficient and cost-effective. Finally, more studies are needed to explore the potential advantages and limitations of using 13-Hydroperoxylinolenic acid in lab experiments and clinical trials.
Méthodes De Synthèse
13-Hydroperoxylinolenic acid is synthesized through the oxidative metabolism of linolenic acid, which is a polyunsaturated fatty acid found in plant oils such as flaxseed, soybean, and canola. The biosynthesis of 13-Hydroperoxylinolenic acid is catalyzed by the enzyme lipoxygenase, which adds oxygen to the carbon-carbon double bonds of linolenic acid to form a hydroperoxide intermediate. This intermediate is then converted to 13-Hydroperoxylinolenic acid by the action of hydroperoxide lyase.
Propriétés
Numéro CAS |
19356-22-0 |
|---|---|
Nom du produit |
13-Hydroperoxylinolenic acid |
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(9Z,12Z,15Z)-octadeca-9,12,15-trieneperoxoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h3-4,6-7,9-10,20H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |
Clé InChI |
OEYKGJFTEBHJCL-PDBXOOCHSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OO |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OO |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OO |
Synonymes |
12,13-epoxylinolenic acid 13-hydroperoxylinolenic acid linolenic (18-3) acid peroxide linolenic acid hydroperoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



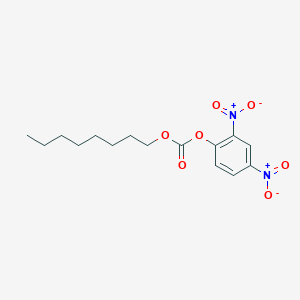
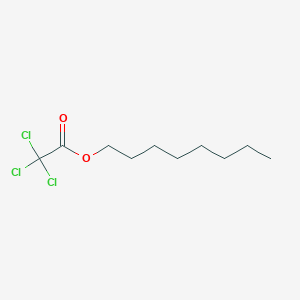
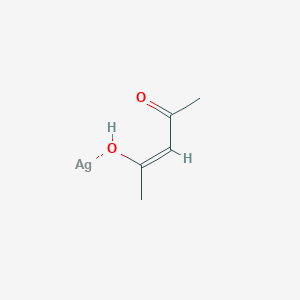
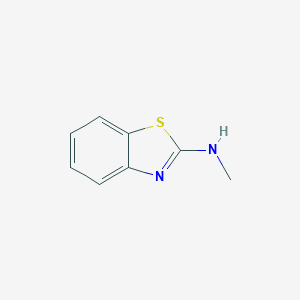
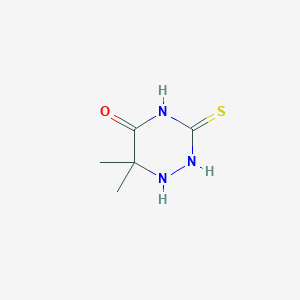
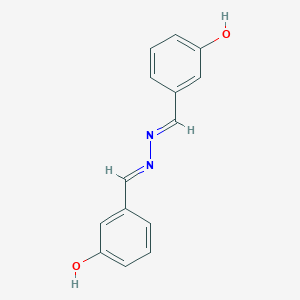
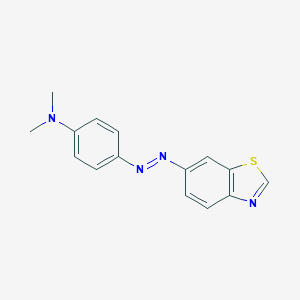
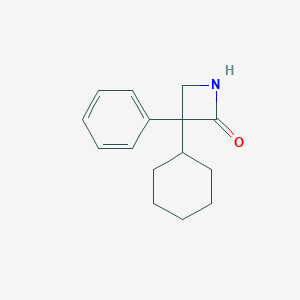
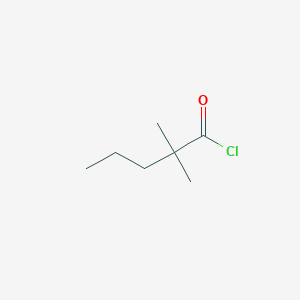
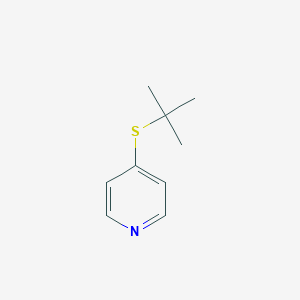
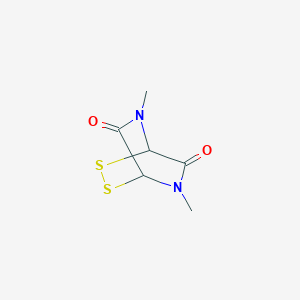
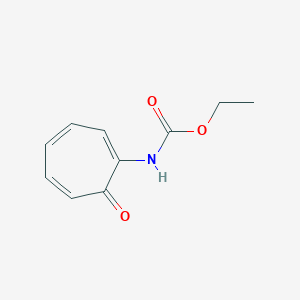
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)